Methoxamine hydrochloride
Overview
Description
Methoxamine hydrochloride is an alpha-adrenergic agonist used to treat hypotension . It causes prolonged peripheral vasoconstriction and has little if any direct effect on the central nervous system .
Synthesis Analysis
Methoxamine hydrochloride was synthesized from p-dihydroxybenzene by O-methylation, Friedel-Crafts acylation, oximation reaction, oxime reduction, and keto-amine hydrogenation reactions . All intermediates and products were characterized by IR, 1H NMR spectra, and elemental analysis .
Molecular Structure Analysis
The molecular formula of Methoxamine hydrochloride is C11H17NO3 . The molecular weight is 247.72 g/mol .
Chemical Reactions Analysis
Methoxamine hydrochloride is a commonly used reagent for the generation of oxime derivatives of aldehyde- or ketone-group containing compounds . It is typically employed as an oximation reagent prior to silylation derivatizations .
Physical And Chemical Properties Analysis
Methoxamine hydrochloride has a melting point of 215℃ . It is slightly soluble in DMSO and Methanol . The pKa value is 9.2 (at 25℃) .
Scientific Research Applications
1. Treatment of Faecal Incontinence
Methoxamine hydrochloride, specifically its stereoisomer NRL001, has been researched for the treatment of non-structural faecal incontinence. A study by Bell et al. (2014) focused on the safety, tolerability, and pharmacodynamics of NRL001 when used in rectal suppositories. The study highlighted its potential in improving internal anal sphincter tone (Bell et al., 2014).
2. Biocatalytic Production for Various Treatments
Methoxamine is being explored for its applications in treating hypotension and incontinence, as well as in ophthalmology. Erdmann et al. (2019) developed a biocatalytic method for producing methoxamine's stereoisomers, enhancing its availability for these applications (Erdmann et al., 2019).
3. Differentiation of Hepatocyte-like Cells
Methoxamine hydrochloride has been identified as a small molecule promoting the differentiation of human induced pluripotent stem cell-derived hepatoblasts into hepatocyte-like cells. This discovery by Kotaka et al. (2017) opens up potential applications in liver disease research and treatment (Kotaka et al., 2017).
4. Pharmacokinetic Studies
Research by Liu et al. (2007) developed a new method for analyzing methoxamine hydrochloride in rat plasma, contributing to a deeper understanding of its pharmacokinetics and potential therapeutic applications (Liu et al., 2007).
5. Analytical Method Development
Ulu (2013) described a sensitive HPLC method for determining methoxamine in human plasma and urine. This method is crucial for accurate measurement and monitoring of methoxamine in clinical settings (Ulu, 2013).
Safety And Hazards
Methoxamine hydrochloride is a poison by ingestion, intravenous, and intraperitoneal routes . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3.ClH/c1-7(12)11(13)9-6-8(14-2)4-5-10(9)15-3;/h4-7,11,13H,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRFXPCHZBRUKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)OC)OC)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.2 [ug/mL] (The mean of the results at pH 7.4), 1 g in 2.5 ml water; 1 g in 12 ml ethanol, Practically insoluble in ether, benzene, chloroform., ALMOST INSOL IN CHLOROFORM & ETHER, Very soluble in water; practically insoluble in ... benzene ... | |
Record name | SID855753 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | METHOXAMINE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3362 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
ITS PHARMACOLOGICAL PROPERTIES ARE ALMOST EXCLUSIVELY THOSE CHARACTERISTIC OF ALPHA-RECEPTOR STIMULATION, SINCE IT ACTS DIRECTLY AT THESE SITES. ... THE OUTSTANDING EFFECT IS AN INCREASE IN BLOOD PRESSURE DUE ENTIRELY TO VASOCONSTRICTION., METHOXAMINE, GIVEN INTRAVENOUSLY OR INTRAMUSCULARLY IN MAN, CAUSES A RISE IN SYSTOLIC & DIASTOLIC BLOOD PRESSURES THAT PERSISTS FOR 60 TO 90 MINUTES. THE PRESSOR EFFECT IS DUE ALMOST EXCLUSIVELY TO AN INCREASE IN PERIPHERAL RESISTANCE. CARDIAC OUTPUT IS DECREASED OR UNCHANGED. /METHOXAMINE/, METHOXAMINE HAS A RELATIVELY SELECTIVE ACTION ON POSTSYNAPTIC COMPARED WITH PRESYNAPTIC RECEPTOR OF PULMONARY ARTERY; BOTH SYSTEMS WERE OF SIMILAR SENSITIVITY TO NOREPINEPHRINE & EPINEPHRINE., TRITIUM-LABELED METHOXAMINE CROSSED THE BLOOD-BRAIN BARRIER IN RAT. THUS METHOXAMINE IS CENTRALLY ACTIVE ALPHA-ADRENERGIC AGONIST & CONCEPT THAT HYPOTHALAMIC ADRENERGIC MECHANISMS ARE INVOLVED IN ELECTROENCEPHALOGIC & BEHAVIORAL AROUSAL IS SUPPORTED. | |
Record name | METHOXAMINE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3362 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Methoxamine hydrochloride | |
Color/Form |
COLORLESS OR WHITE PLATE-LIKE CRYSTALS OR WHITE CRYSTALLINE POWDER, Crystals | |
CAS RN |
61-16-5 | |
Record name | Methoxamine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | METHOXAMINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757102 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methoxamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.454 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHOXAMINE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3362 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
212-216 °C | |
Record name | METHOXAMINE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3362 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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